molecular formula C15H17N7O B15121685 4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B15121685
M. Wt: 311.34 g/mol
InChI Key: RROUASXVSDWLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and its ability to induce apoptosis in cancer cells .

Preparation Methods

The synthesis of 4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves several steps:

Chemical Reactions Analysis

4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions:

Common reagents used in these reactions include iodine for iodination, methanol sodium for cyclization, and various oxidizing and reducing agents. Major products formed from these reactions include iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .

Mechanism of Action

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H17N7O/c1-23-12-3-5-17-15(20-12)22-8-6-21(7-9-22)14-11-2-4-16-13(11)18-10-19-14/h2-5,10H,6-9H2,1H3,(H,16,18,19)

InChI Key

RROUASXVSDWLIK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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